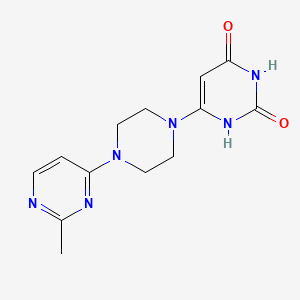

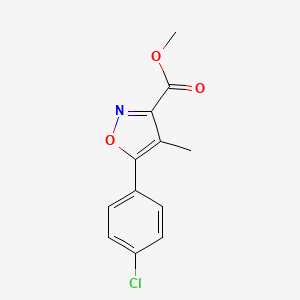

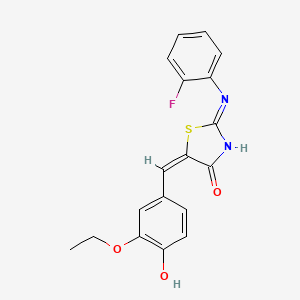

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was achieved from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

In a related study, l-tyrosine was employed as an efficient, eco-friendly catalyst for the preparation of substituted-5-(1H-indol-3-yl methylene)-2,2-dimethyl-[1,3]dioxane-4,6-dione derivatives by the Knoevenagel reaction in water at room temperature .科学的研究の応用

Pharmacological Properties

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide provides a convenient intermediate for other disubstituted 1-(indolin-5-yl)methanamines. These compounds have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins. Some indolinylmethyl sulfonamides even show strong affinity for these receptor proteins in wheat, comparable to the essential plant hormone abscisic acid (ABA) . Further exploration of its pharmacological properties could lead to novel drug candidates.

Eco-Friendly Synthesis

The compound’s synthesis involves deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. This eco-friendly approach is noteworthy, especially considering the importance of sustainable chemistry .

Antimicrobial Activities

While specific data on the antimicrobial properties of this compound are not directly available, its structural features warrant investigation. Similar substituted indoles have been studied for their biological activity, and it’s plausible that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide may exhibit antimicrobial effects .

Antiviral Research

Although not directly tested, the compound’s structure suggests potential antiviral activity. Ethyl 2- and 4-alkylaminomethylindole-3-carboxylates, derivatives of similar indoles, have been synthesized and evaluated for antiviral effects. Investigating this compound in a similar context could yield interesting results .

特性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-9-15-10-14(5-8-18(15)22(13)2)12-21-20(23)17-7-6-16(24-3)11-19(17)25-4/h5-11H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZDZYYKEWJDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B3020055.png)

![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)

![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)

![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)

![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)